molecular formula C7H9BrN2O B13668211 (3-Bromo-6-methoxypyridin-2-yl)methanamine

(3-Bromo-6-methoxypyridin-2-yl)methanamine

Cat. No.: B13668211
M. Wt: 217.06 g/mol
InChI Key: YFMGAWUZUKEOMU-UHFFFAOYSA-N
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Description

(3-Bromo-6-methoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanamine typically involves the bromination of 6-methoxypyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-methoxypyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

(3-Bromo-6-methoxypyridin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (3-Bromo-6-methoxypyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and bromine substituents can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Lacks the bromine substituent, which may result in different reactivity and biological activity.

    (6-Bromopyridin-2-yl)methanamine: Lacks the methoxy group, affecting its solubility and chemical properties.

    2-Bromo-6-methoxypyridine: Similar structure but without the methanamine group, leading to different applications and reactivity.

Uniqueness

(3-Bromo-6-methoxypyridin-2-yl)methanamine is unique due to the presence of both bromine and methoxy substituents on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(3-bromo-6-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4,9H2,1H3

InChI Key

YFMGAWUZUKEOMU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)Br)CN

Origin of Product

United States

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